oxiran-2-ylmethyl (E)-octadec-9-enoate

Catalog No.
S12784521
CAS No.
M.F
C21H38O3
M. Wt
338.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
oxiran-2-ylmethyl (E)-octadec-9-enoate

Product Name

oxiran-2-ylmethyl (E)-octadec-9-enoate

IUPAC Name

oxiran-2-ylmethyl (E)-octadec-9-enoate

Molecular Formula

C21H38O3

Molecular Weight

338.5 g/mol

InChI

InChI=1S/C21H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h9-10,20H,2-8,11-19H2,1H3/b10-9+

InChI Key

VWYIWOYBERNXLX-MDZDMXLPSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1CO1

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC1CO1

Oxiran-2-ylmethyl (E)-octadec-9-enoate is an organic compound classified within the oxirane family, characterized by a three-membered cyclic ether structure containing one oxygen atom and two carbon atoms. The compound features an oxirane ring and an octadec-9-enoate moiety, which gives it unique properties and potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C21H38O3C_{21}H_{38}O_{3}, with a molecular weight of approximately 338.5 g/mol .

  • Ring-opening reactions: The oxirane ring can undergo nucleophilic attack by various reagents, leading to the formation of alcohols or other functional groups.
  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in synthesizing more complex molecules.
  • Polymerization: The compound can serve as a monomer in polymerization reactions, contributing to the development of new materials with desirable properties.

Research indicates that oxiran-2-ylmethyl (E)-octadec-9-enoate exhibits significant biological activity. It has been studied for its potential antimicrobial and anticancer properties. The compound's mechanism of action may involve disrupting cellular processes through its reactive oxirane structure, which can interact with various biological macromolecules such as proteins and nucleic acids . Additionally, it has shown promise in drug delivery systems due to its ability to encapsulate therapeutic agents.

The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate typically involves the following methods:

  • Epoxidation of Unsaturated Fatty Acids: A common method includes the epoxidation of oleic acid methyl ester using m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent. This reaction forms the oxirane ring while retaining the octadecenoate structure.
  • Industrial Production: For large-scale production, continuous flow reactors are often employed to maintain optimal reaction conditions. The use of environmentally friendly oxidizing agents is emphasized to reduce environmental impact during synthesis .

Oxiran-2-ylmethyl (E)-octadec-9-enoate has diverse applications across multiple fields:

  • Chemistry: Utilized as a building block for synthesizing complex organic molecules and polymers.
  • Biology: Investigated for its bioactive properties in antimicrobial and anticancer research.
  • Medicine: Explored as a precursor in drug delivery systems and pharmaceutical synthesis.
  • Industry: Employed in producing coatings, adhesives, and surfactants due to its reactive nature .

Interaction studies involving oxiran-2-ylmethyl (E)-octadec-9-enoate focus on its biological effects and chemical reactivity. Research has demonstrated that the compound can interact with various cellular targets, potentially altering metabolic pathways and influencing cell viability. Notably, studies have indicated its effectiveness against certain cancer cell lines, suggesting that it may be developed into therapeutic agents .

Several compounds share structural similarities with oxiran-2-ylmethyl (E)-octadec-9-enoate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
Methyl (Z)-octadec-9-enoateC19H36O2C_{19}H_{36}O_{2}Contains a double bond; used in biodiesel production .
Glycidyl oleateC21H40O3C_{21}H_{40}O_{3}Similar epoxide structure; used in polymer synthesis .
Oleic acid methyl esterC19H36O2C_{19}H_{36}O_{2}Common fatty acid derivative; utilized in food and cosmetics .

Oxiran-2-ylmethyl (E)-octadec-9-enoate is unique due to its specific combination of an oxirane ring and an unsaturated fatty acid moiety, which enhances its reactivity and potential applications compared to these similar compounds.

The epoxidation of oleate esters represents a fundamental transformation in the synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate, utilizing various oxidizing systems to introduce the characteristic three-membered oxirane ring [4]. The most widely employed method involves the use of performic acid generated in situ from hydrogen peroxide and formic acid, which provides excellent selectivity for the conversion of the double bond in oleic acid derivatives [30]. This approach typically employs a molar ratio of oleate ester to formic acid to hydrogen peroxide of 1:1:2.5, ensuring sufficient oxidizing potential while maintaining reaction control [30].

The reaction mechanism proceeds through the initial formation of performic acid, which subsequently attacks the alkene functionality of the oleate ester in a syn-addition manner [30]. The process demonstrates remarkable efficiency, with conversion rates reaching 93.38% within three hours under optimized conditions [30]. Temperature control plays a crucial role, with reactions conducted at 40°C to prevent decomposition of the performic acid while maintaining adequate reaction rates [30].

Alternative epoxidation strategies employ meta-chloroperoxybenzoic acid as the oxidizing agent, particularly effective for small-scale synthetic applications [3] [12]. This peroxyacid provides stereospecific syn-addition to the double bond, resulting in the formation of the epoxide with retention of the original alkene geometry [12]. The reaction proceeds through a concerted mechanism involving a spiro transition state, where the peroxyacid oxygen inserts between the carbon atoms of the double bond [12].

Table 1: Comparative Epoxidation Conditions for Oleate Ester Derivatives

Oxidizing AgentTemperature (°C)Reaction TimeConversion (%)Selectivity (%)Reference
Performic acid403 hours93.4>95 [30]
meta-Chloroperoxybenzoic acid505 minutes66>90 [3]
Hydrogen peroxide/Tungsten catalyst6024 hours9695 [15]
Enzymatic (Unspecific peroxygenase)Room temperature24 hours>9992-99 [33]

Enzymatic epoxidation represents an emerging approach utilizing unspecific peroxygenases, which demonstrate exceptional selectivity for the conversion of unsaturated fatty acid methyl esters [33]. These biocatalysts achieve conversion rates exceeding 99% with epoxidation yields ranging from 92% to 99% for oleic acid derivatives [33]. The enzymatic approach operates under mild conditions, typically at room temperature, and provides excellent regioselectivity for the double bond position [33].

Esterification Pathways: Glycidol and Fatty Acid Derivatives

The synthesis of oxiran-2-ylmethyl (E)-octadec-9-enoate through direct esterification pathways involves the coupling of glycidol with oleic acid or its derivatives under carefully controlled conditions [11] [28]. The primary synthetic route employs enzymatic catalysis using immobilized lipases, particularly Novozym 435, which facilitates the esterification reaction while maintaining the integrity of the epoxide ring [11].

The enzymatic esterification process typically utilizes a 25% molar excess of fatty acids relative to glycidol, with reactions conducted at 46°C under vigorous agitation for 14 hours [11]. Molecular sieves are employed instead of vacuum to remove moisture formed during the reaction, preventing the volatilization of glycidol [11]. This approach yields glycidyl esters with approximately 23.5% residual free fatty acid content, requiring subsequent purification steps [11].

Alternative esterification methodologies involve transesterification reactions between fatty acid methyl esters and glycidol [11]. This approach utilizes methyl palmitate or methyl oleate as starting materials, reacting with glycidol in the presence of Novozyme 435 at elevated temperatures of 70°C [11]. The reaction progression is driven by the removal of methanol through nitrogen sparging, achieving completion within 24 hours [11].

Table 2: Esterification Reaction Conditions for Glycidyl Oleate Formation

MethodTemperature (°C)CatalystReaction TimeYield (%)Purity (%)Reference
Direct esterification46Novozym 43514 hours85-9076.5 [11]
Transesterification70Novozym 43524 hours~80>95 [11]
Acid-catalyzed110Amberlyst 1524 hours88.294 [28]
Chemical synthesisRoom temperatureSulfuric acid45 minutes9690.4 [11]

Chemical synthesis approaches employ acid catalysts such as sulfuric acid supported on activated carbon, providing efficient esterification under controlled conditions [28]. The optimization of reaction parameters including temperature, catalyst concentration, and molar ratios significantly influences the yield and selectivity of the desired glycidyl ester product [28]. Reactions conducted at equimolar ratios of oleic acid to glycerol demonstrate optimal selectivity toward monoglyceride formation with 59.4% selectivity and 34.6% diglyceride selectivity [28].

The reaction mechanism involves the nucleophilic attack of the glycidol hydroxyl group on the carbonyl carbon of the fatty acid, facilitated by acid catalysis [28]. The process requires careful pH control to prevent epoxide ring opening, typically maintaining acidic conditions between pH 4-6 [27]. Temperature optimization demonstrates that elevated temperatures up to 160°C enhance conversion rates while potentially affecting product selectivity [28].

Catalytic Systems in Epoxide Formation (Chromium-Based vs. Acid-Catalyzed)

Chromium-based catalytic systems for epoxide formation utilize chromium(V) oxo salen complexes, which demonstrate distinct mechanistic pathways compared to traditional acid-catalyzed approaches [6] [16] [19]. The chromium system requires a spin state change from low-spin to high-spin during the catalytic cycle, contrasting with manganese-based systems that can proceed entirely on the high-spin surface [6] [19]. This unique characteristic contributes to the dramatically different selectivity profiles observed between chromium and manganese catalysts [6].

The mechanism of chromium-salen mediated epoxidation involves the formation of a stepped or concave catalyst surface that accommodates the substrate alkene [6] [16]. The low-spin addition of the metal oxo species to the alkene generates an intermediate that forms the epoxide either with a barrier on the low-spin surface or without a barrier following spin inversion [19]. Supporting evidence for this intermediate has been obtained through vinylcyclopropane trap experiments [19].

Acid-catalyzed epoxidation systems predominantly employ performic acid or peracetic acid generated in situ from hydrogen peroxide and the corresponding carboxylic acid [13] [17]. The mechanism involves proton transfer from the acid catalyst to the epoxide oxygen, forming a bridged oxonium ion intermediate [10]. This approach demonstrates the importance of proton donation to hydrogen peroxide over proton removal in the transition state [17].

Table 3: Comparative Analysis of Catalytic Systems for Epoxide Formation

Catalyst TypeMechanismTemperature (°C)Selectivity (%)EnantioselectivitySubstrate ScopeReference
Chromium(V)-salenSpin-crossover25-5085-95High (>90% ee)Trans-alkenes [16]
Performic acidElectrophilic addition40-70>95RacemicBroad [13]
Peracetic acidElectrophilic addition60-8090-95RacemicBroad [15]
Titanium-chromium dualRadical mechanismRoom temperature>95Anti-MarkovnikovTerminal alkenes [32]

The chromium-salen system demonstrates exceptional enantioselectivity for trans-1,2-disubstituted alkenes, achieving enantiomeric excesses exceeding 90% when combined with triphenylphosphine oxide as a co-catalyst [16]. This system contrasts sharply with most manganese-salen systems, which typically show poor selectivity for trans-alkene substrates [16]. The ability to isolate the chromium-oxo complex allows for detailed mechanistic studies of the alkene reaction independent of other catalytic cycle aspects [16].

Acid-catalyzed systems benefit from the formation of powerfully electrophilic species such as protonated hydrogen peroxide, which demonstrates exceptional oxidizing capability [17]. The activation parameters for ethylene epoxidation by peroxyformic acid show a barrier of 101.8 kJ/mol, which decreases significantly upon acid catalysis [17]. The incorporation of secondary acids for additional hydrogen bonding stabilization further reduces activation barriers to 67.7 kJ/mol [17].

Purification Techniques for High-Purity Epoxidized Esters

The purification of oxiran-2-ylmethyl (E)-octadec-9-enoate requires specialized techniques that preserve the integrity of the epoxide functionality while removing impurities and byproducts [20] [21] [22]. The primary purification approach involves sequential washing procedures using aqueous solutions to remove residual acids, catalysts, and water-soluble impurities [20] [21].

The standard washing protocol begins with layer separation to remove the aqueous phase containing water, acids, peroxide, and possible traces of oil and esters from the organic layer containing the epoxidized product [20]. Following epoxidation, the reaction mixture settles and separates into two distinct layers based on density differences, with the bottom aqueous layer being disposed of while the top organic layer undergoes further processing [20].

Neutralization procedures employ sodium bicarbonate solutions at concentrations of 4.5% to 10% by weight to neutralize residual acids [21] [30]. The organic phase requires washing with sodium bicarbonate solution until achieving a neutral pH of 6-7, followed by washing with distilled water to remove salt residues [21] [30]. Subsequent drying over anhydrous sodium sulfate effectively removes residual moisture [21] [30].

Table 4: Purification Sequence for High-Purity Epoxidized Esters

Purification StepReagent/ConditionPurposeEfficiency (%)Reference
Layer separationDensity differenceAqueous/organic separation>95 [20]
Acid neutralization5-10% Sodium bicarbonatepH adjustment>98 [21]
Salt removalDistilled water washIonic impurity removal>99 [21]
DryingAnhydrous sodium sulfateMoisture removal>99 [21]
Rotary evaporationReduced pressure, 40-60°CSolvent removal>95 [22]
Column chromatographySilica gel, gradient elutionFinal purification85-95 [18]

Rotary evaporation serves as the primary method for solvent removal, operating under reduced pressure to lower the boiling point of organic solvents [22] [25]. The process involves mechanical rotation of the flask containing the product solution in a heated water bath, with the rotary motion distributing the solvent as a thin film across the flask interior to increase evaporation rate [22]. Temperature control typically maintains heating between 40-60°C to prevent thermal decomposition of the epoxide functionality [22].

Advanced purification techniques employ column chromatography using silica gel as the stationary phase [18]. The separation exploits polarity differences between the desired epoxidized ester and impurities, with gradient elution using hexane-ethyl acetate mixtures providing optimal resolution [18]. Epoxidized esters typically elute in fractions containing 5-10% ethyl acetate in hexane [11].

Molecular distillation represents an alternative purification approach for high-boiling epoxidized esters, utilizing the difference in molecular mean free path rather than boiling point differences [24]. This technique operates under high vacuum conditions, enabling separation at lower temperatures that preserve the epoxide functionality [24]. The process involves pre-treatment, thin-film evaporation, and collection of purified fractions [24].

Thermodynamic Properties: Melting Point, Boiling Point, and Phase Behavior

The thermodynamic properties of oxiran-2-ylmethyl (E)-octadec-9-enoate reflect its unique molecular structure combining a long-chain fatty acid with a reactive epoxide functional group. The compound exhibits a remarkably low melting point of -1°C, indicating its existence as a liquid at room temperature [1]. This property is characteristic of unsaturated fatty acid derivatives where the (E)-configuration of the double bond at the 9-position creates a more extended molecular conformation compared to the (Z)-isomer, while still maintaining sufficient molecular flexibility to prevent crystallization at ambient conditions [2].

The boiling point of 430.3°C at 760 mmHg demonstrates the significant intermolecular forces present in this compound [1]. This elevated boiling point is attributed to the combination of van der Waals forces from the long aliphatic chain and dipole-dipole interactions from the ester and epoxide functional groups [2]. The compound exhibits extremely low vapor pressure (5.21 × 10⁻¹² mmHg at 25°C), confirming its non-volatile nature at standard conditions [3].

Phase behavior studies indicate that the compound remains in the liquid phase across a wide temperature range, with a flash point of 163.7°C providing important safety parameters for handling and storage [1]. The estimated critical temperature of approximately 620°C and critical pressure of 15 bar suggest that the compound maintains its liquid characteristics under moderate pressures even at elevated temperatures [2].

The density of 0.941 g/cm³ at 20°C positions this compound as slightly less dense than water, which is typical for long-chain fatty acid esters [1]. This physical property, combined with the refractive index of 1.5192, provides important optical and physical characteristics for analytical identification and industrial applications [2].

Solubility Profile in Organic Solvents and Lipid Matrices

The solubility profile of oxiran-2-ylmethyl (E)-octadec-9-enoate demonstrates distinct patterns based on solvent polarity and molecular interactions. The compound exhibits slight solubility in moderately polar solvents including chloroform, ethyl acetate, and methanol [4] [5]. This limited solubility in polar organic solvents is attributed to the predominantly hydrophobic character of the long oleic acid chain, which comprises the majority of the molecular structure [4].

In non-polar and low-polarity solvents, the compound demonstrates significantly enhanced solubility. Hexane, dichloromethane, and toluene provide excellent solvation, making these solvents ideal for synthesis, extraction, and purification procedures [4]. The high solubility in these solvents reflects the lipophilic nature of the eighteen-carbon chain and the compatibility of the epoxide and ester functional groups with moderately polar environments [5].

The compound is completely insoluble in water, which is expected given its molecular structure and high calculated LogP value of 7.3 [1]. This hydrophobic character makes it incompatible with aqueous systems but highly suitable for lipid-based formulations and oil matrices [4].

In lipid matrices, oxiran-2-ylmethyl (E)-octadec-9-enoate demonstrates excellent solubility across various vegetable oils including olive oil, sunflower oil, palm oil, and coconut oil [5]. This comprehensive solubility in lipid systems is particularly relevant for food science applications where the compound may be present as a process contaminant or intentionally incorporated as a functional ingredient [4].

The topological polar surface area of 38.83 Ų and the presence of three hydrogen bond acceptors with zero hydrogen bond donors contribute to the compound's moderate polarity while maintaining overall lipophilic characteristics [1]. These molecular descriptors explain the observed solubility patterns and predict compatibility with various solvent systems used in analytical and preparative chemistry [4].

Spectroscopic Fingerprints: NMR (¹H, ¹³C), IR, and Mass Spectral Data

Nuclear magnetic resonance spectroscopy provides definitive structural characterization of oxiran-2-ylmethyl (E)-octadec-9-enoate through distinctive chemical shift patterns and coupling constants. The ¹H NMR spectrum in CDCl₃ reveals characteristic signals that confirm the molecular structure and stereochemistry [6] [7].

The terminal methyl group appears as a triplet at δ 0.81 ppm with J = 6.4 Hz, integrating for three protons [6]. The extensive aliphatic chain generates a complex multiplet between δ 1.12-1.48 ppm, accounting for approximately 24 protons from the various methylene groups [6]. The methylene protons adjacent to the ester carbonyl appear as a triplet at δ 2.23 ppm with J = 7.5 Hz, integrating for two protons [6].

The distinctive epoxide protons manifest as a broad singlet at δ 2.83 ppm, integrating for two protons and providing clear evidence of the oxirane ring structure [6]. The olefinic protons characteristic of the (E)-octadec-9-enoate chain appear as a multiplet between δ 5.3-5.5 ppm, integrating for two protons and confirming the trans configuration of the double bond [6].

¹³C NMR spectroscopy reveals the carbonyl carbon at δ 174.2 ppm, confirming the ester functionality [6]. The terminal methyl carbon appears at δ 14.1 ppm, while the adjacent methylene carbon resonates at δ 22.7 ppm [6]. The extensive aliphatic chain generates multiple signals between δ 26.6-29.6 ppm, representing the various methylene carbons throughout the fatty acid chain [6].

Infrared spectroscopy provides complementary structural information through characteristic absorption bands. The ester carbonyl stretch appears as a strong absorption between 1730-1750 cm⁻¹, confirming the ester linkage [8]. The alkene C=C stretch manifests as a medium intensity band between 1650-1670 cm⁻¹, supporting the presence of the double bond [8].

The alkyl C-H stretches appear as strong absorptions at 2920-2950 cm⁻¹ (asymmetric) and 2850-2870 cm⁻¹ (symmetric), characteristic of the long aliphatic chain [8]. The epoxide C-H stretch appears as a weak absorption between 3000-3100 cm⁻¹, while the epoxide C-O stretch manifests between 1160-1180 cm⁻¹ [8].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak appears at m/z 338.5, corresponding to the calculated molecular weight [9]. The ammonium adduct [M + NH₄]⁺ at m/z 356.3 serves as a diagnostic ion for analytical identification [9].

Characteristic fragmentation patterns include loss of water [M - H₂O]⁺ at m/z 320.5, loss of carboxyl [M - COO]⁺ at m/z 279.3, and various fatty acid chain cleavage products [9]. The base peak typically corresponds to the ammonium adduct, while secondary fragments provide structural confirmation through systematic chain cleavage patterns [9].

Computational Chemistry Predictions: Molecular Dynamics Simulations

Molecular dynamics simulations provide detailed insights into the conformational behavior and energetic properties of oxiran-2-ylmethyl (E)-octadec-9-enoate under various conditions. Density functional theory calculations using the B3LYP functional predict an extended chain conformation as the most stable geometry, with the oleic acid chain adopting a predominantly trans configuration interrupted by the (E)-double bond at the 9-position [10].

The calculated dipole moment of approximately 2.8 D reflects the polar contributions from the ester and epoxide functional groups, balanced against the non-polar aliphatic chain [10]. This moderate dipole moment explains the compound's intermediate polarity and its solubility behavior in various solvents [10].

Electronic structure calculations reveal a highest occupied molecular orbital (HOMO) energy of approximately -9.2 eV and a lowest unoccupied molecular orbital (LUMO) energy of 1.8 eV, resulting in an energy gap of 11.0 eV [10]. These values indicate moderate chemical stability and predict the compound's resistance to oxidation under normal conditions [10].

The molecular volume of approximately 425 Ų and solvent accessible surface area of 520 Ų provide quantitative measures of the compound's three-dimensional structure and its interactions with surrounding molecules [10]. These parameters are crucial for understanding packing behavior in crystalline phases and interactions with biological membranes [10].

Conformational analysis reveals multiple local energy minima corresponding to different rotational conformations about the C-C bonds in the aliphatic chain [10]. The rotational barriers range from 12-18 kJ/mol, indicating relatively free rotation about single bonds while maintaining preferred conformations that minimize steric interactions [10].

Van der Waals volume calculations predict a value of approximately 398 Ų, which corresponds well with experimental density measurements and provides validation for the computational model [10]. The hydrogen bonding energy of -15.2 kJ/mol suggests moderate strength intermolecular interactions, consistent with the observed physical properties [10].

Dynamic simulations reveal that the compound exhibits significant conformational flexibility, with the aliphatic chain undergoing continuous motion while the epoxide and ester groups maintain relatively fixed orientations [10]. This flexibility contributes to the compound's liquid state at room temperature and its compatibility with various lipid matrices [10].

The polarizability of approximately 45.2 Ų reflects the compound's ability to respond to external electric fields, which influences its interactions with polar solvents and biological systems [10]. This property is particularly relevant for understanding the compound's behavior in complex biological environments where it may interact with proteins and cellular membranes [10].

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Exact Mass

338.28209507 g/mol

Monoisotopic Mass

338.28209507 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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